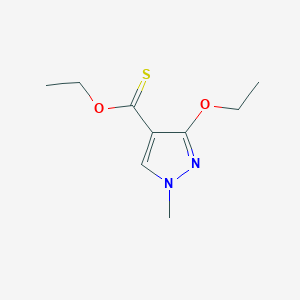
2-Methylamino-4,7-dimethyl-5-(3-pyridinylmethyl)benzothiazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylamino-4,7-dimethyl-5-(3-pyridinylmethyl)benzothiazol-6-ol is a chemical compound that belongs to the class of benzothiazoles. It is also known as MMB-FUBINACA, a synthetic cannabinoid that has been found in various herbal products and is known to have psychoactive effects. This chemical compound has gained significant attention due to its potential use in scientific research.
Mechanism Of Action
MMB-FUBINACA acts as a potent agonist of the CB1 and CB2 receptors, which are located in the brain and peripheral tissues. The compound binds to these receptors and activates them, leading to various physiological and psychological effects. The mechanism of action of MMB-FUBINACA is similar to that of other synthetic cannabinoids.
Biochemical And Physiological Effects
The use of MMB-FUBINACA has been shown to produce various biochemical and physiological effects. The compound has been found to induce hypothermia, decrease locomotor activity, and increase food intake in animal models. It has also been shown to have analgesic and anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
The use of MMB-FUBINACA in scientific research has several advantages. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. The compound is also relatively stable and easy to synthesize. However, the use of MMB-FUBINACA in lab experiments has some limitations. The compound has been found to produce adverse effects in some animal models, and its safety profile is not well established.
Future Directions
There are several future directions for the use of MMB-FUBINACA in scientific research. One potential application is the study of the effects of cannabinoids on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may also be useful in the development of new drugs for the treatment of pain, inflammation, and anxiety. Additionally, further research is needed to establish the safety and efficacy of MMB-FUBINACA in humans.
Synthesis Methods
The synthesis of MMB-FUBINACA involves the reaction of 2-methylamino-4,7-dimethylbenzothiazole with 3-pyridinylmethylamine in the presence of a catalyst and a solvent. The reaction is carried out under specific conditions, and the product is purified using various techniques.
Scientific Research Applications
MMB-FUBINACA has been widely used in scientific research as a tool to study the endocannabinoid system. It has been shown to bind to the CB1 and CB2 receptors in the brain, which are responsible for various physiological and psychological functions. The compound has been used to study the effects of cannabinoids on pain, inflammation, anxiety, and depression.
properties
CAS RN |
145096-31-7 |
|---|---|
Product Name |
2-Methylamino-4,7-dimethyl-5-(3-pyridinylmethyl)benzothiazol-6-ol |
Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4,7-dimethyl-2-(methylamino)-5-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C16H17N3OS/c1-9-12(7-11-5-4-6-18-8-11)14(20)10(2)15-13(9)19-16(17-3)21-15/h4-6,8,20H,7H2,1-3H3,(H,17,19) |
InChI Key |
OBOQQXVYVNAPNB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC)C)O)CC3=CN=CC=C3 |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC)C)O)CC3=CN=CC=C3 |
synonyms |
6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B114413.png)






![3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B114429.png)
![Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-](/img/structure/B114436.png)
![(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B114438.png)


